4-Nitrophenylglyoxal

Description

The exact mass of the compound 4-Nitrophenylglyoxal is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Nitrophenylglyoxal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenylglyoxal including the price, delivery time, and more detailed information at info@benchchem.com.

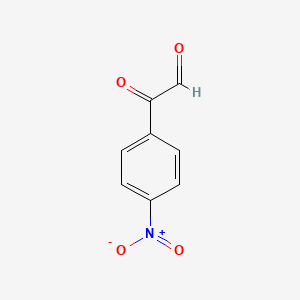

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-nitrophenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVKBBGIGNSVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198004 | |

| Record name | 4-Nitrophenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4974-57-6 | |

| Record name | 4-Nitrophenylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004974576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Research Applications of 4-Nitrophenylglyoxal

This guide provides a comprehensive overview of 4-Nitrophenylglyoxal (4-NPG), a versatile chemical probe extensively utilized in biochemical and pharmacological research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core applications of 4-NPG, emphasizing its utility in protein chemistry, enzyme kinetics, and covalent inhibitor design. We will explore the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and present quantitative data to support its application in a laboratory setting.

Introduction to 4-Nitrophenylglyoxal: A Chemist's Tool for Probing Biological Systems

4-Nitrophenylglyoxal is an organic compound featuring both an aldehyde and a ketone functional group, making it a reactive dicarbonyl species. Its chemical structure, characterized by a phenyl ring substituted with a nitro group and a glyoxal moiety, confers upon it a unique reactivity profile that has been exploited by researchers for decades. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the glyoxal carbons, making 4-NPG a potent reagent for targeting nucleophilic residues in biomolecules.

The primary and most well-documented application of 4-NPG in research is the selective modification of arginine residues in proteins.[1][2] This specificity, under controlled reaction conditions, allows for the targeted investigation of the functional roles of arginine in protein structure, enzyme catalysis, and protein-protein interactions. Furthermore, derivatives of phenylglyoxal have been developed to expand its utility into the realm of bioconjugation and the development of targeted covalent inhibitors.

Selective Modification of Arginine Residues: Mechanism and Application

The guanidinium group of arginine is a strong nucleophile at physiological pH, making it a prime target for electrophilic reagents. 4-NPG and its analogs react specifically with the guanidino group of arginine under mild conditions, typically at a pH between 7 and 9.[3] This reaction leads to the formation of stable cyclic adducts.

Reaction Mechanism

The reaction of 4-NPG with the guanidinium group of an arginine residue proceeds through a multi-step mechanism, ultimately forming a stable dihydroxyimidazolidine derivative. The reaction can result in the formation of a 1:1 adduct (one molecule of 4-NPG per arginine residue) or a 2:1 adduct, known as the Takahashi adduct, where two molecules of the glyoxal react with a single arginine residue.[4]

Caption: Reaction mechanism of 4-Nitrophenylglyoxal with an arginine residue.

Applications in Probing Protein Function

The selective modification of arginine residues by 4-NPG serves as a powerful tool to investigate their functional significance. By observing the effect of arginine modification on a protein's activity, researchers can infer the role of specific arginine residues in substrate binding, catalysis, or maintaining structural integrity. For instance, the inactivation of creatine kinase by a chromophoric analog of phenylglyoxal, 4-hydroxy-3-nitrophenylglyoxal, demonstrated the essential role of an arginine residue in its active site.[5] Similarly, studies on D-amino-acid oxidase using phenylglyoxal revealed the importance of an active-site arginine in coenzyme binding.[6]

Experimental Protocols

Protocol for Modification of Arginine Residues in a Protein

This protocol provides a general framework for the modification of arginine residues in a protein using 4-NPG. Optimization of reagent concentrations, incubation time, and temperature may be necessary for specific proteins.

Materials:

-

Protein of interest

-

4-Nitrophenylglyoxal (prepare a fresh stock solution in a suitable organic solvent like DMSO or ethanol)

-

Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.0-9.0

-

Quenching reagent: Tris buffer or a primary amine-containing compound

-

Dialysis or size-exclusion chromatography materials for removing excess reagent

Procedure:

-

Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Add the 4-NPG stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess over the protein concentration). The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature or 37°C for a specified period (e.g., 30 minutes to 2 hours). The progress of the reaction can be monitored by taking aliquots at different time points and assaying for protein activity or analyzing by mass spectrometry.

-

Quench the reaction by adding a quenching reagent to a final concentration that is in large excess to the 4-NPG concentration.

-

Remove excess 4-NPG and byproducts by dialysis against a suitable buffer or by using a size-exclusion chromatography column.

-

Characterize the extent of modification using methods described in the following section.

Quantification of Arginine Modification: A Colorimetric Assay

A colorimetric method for the determination of arginine residues in proteins using p-nitrophenylglyoxal has been developed.[7] This assay is based on the reaction of 4-NPG with arginine, which results in a product with a measurable absorbance.

Principle: The decrease in the concentration of free arginine, or the modification of arginine residues in a protein, can be quantified by reacting the remaining unmodified arginine with 4-NPG and measuring the absorbance of the resulting colored product. A standard curve with known concentrations of arginine is used for quantification. A simple colorimetric method for the determination of residual arginine after its conversion with p-nitrophenyl glyoxal (PNPG) at pH 9.0 in the presence of sodium ascorbate has been developed.[8] The reaction product follows Beer's law in the range of 0.01-0.20 mmol/L arginine with an arginine-equivalent molar extinction coefficient of 0.65 x 10(4) M-1 cm-1.[8]

Protocol:

-

Prepare a series of arginine standards of known concentrations.

-

To both the standards and the protein samples (before and after modification), add the 4-NPG reagent in a suitable buffer (e.g., 0.1 M sodium borate, pH 9.0) containing a reducing agent like sodium ascorbate.

-

Incubate the reactions to allow for color development.

-

Measure the absorbance at the wavelength of maximum absorbance for the 4-NPG-arginine adduct.

-

Construct a standard curve of absorbance versus arginine concentration.

-

Determine the concentration of unmodified arginine in the protein samples by interpolating their absorbance values on the standard curve. The extent of modification is calculated by the difference in arginine content before and after the reaction.

4-Nitrophenylglyoxal in Enzyme Kinetics: A Tool for Inactivation Studies

4-NPG can be employed as an irreversible inhibitor to study the kinetics of enzyme inactivation. By monitoring the loss of enzyme activity over time in the presence of 4-NPG, key kinetic parameters such as the inactivation rate constant (k_inact) and the inhibitor constant (K_I) can be determined. These parameters provide valuable insights into the efficiency of the inhibitor and its affinity for the enzyme.

Caption: Kinetic scheme of irreversible enzyme inhibition by 4-NPG.

Experimental Protocol for Enzyme Inactivation Kinetics

Procedure:

-

Pre-incubate the enzyme at a fixed concentration with various concentrations of 4-NPG in a suitable buffer at a constant temperature.

-

At specific time intervals, withdraw aliquots from each pre-incubation mixture.

-

Immediately dilute the aliquots into an assay mixture containing the substrate for the enzyme. The dilution should be large enough to effectively stop the inactivation reaction by reducing the concentration of 4-NPG.

-

Measure the initial rate of the enzymatic reaction for each aliquot.

-

Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this plot gives the observed inactivation rate constant (k_obs).

-

Plot the k_obs values against the corresponding inhibitor concentrations. This plot should be hyperbolic and can be fitted to the Michaelis-Menten equation to determine k_inact (the maximum inactivation rate) and K_I (the inhibitor concentration at which the inactivation rate is half-maximal).

4-Nitrophenylglyoxal Analogs in Bioconjugation and Covalent Inhibition

The core structure of phenylglyoxal has been modified to create reagents with expanded functionalities, particularly in the fields of bioconjugation and targeted covalent drug design.

4-Azidophenylglyoxal for "Click" Chemistry

A notable derivative is 4-azidophenylglyoxal, which incorporates an azide group. This allows for a two-step "plug-and-play" approach to protein modification.[9][10] First, the glyoxal moiety reacts with arginine residues on the protein of interest. Subsequently, the azide group can be used in a highly specific and efficient "click" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a wide variety of molecules, including fluorescent dyes, biotin tags, or drug molecules.[9]

Caption: Workflow for protein bioconjugation using 4-azidophenylglyoxal.

Glyoxal-Based Covalent Inhibitors

The ability of glyoxals to form covalent bonds with arginine has been harnessed in the design of targeted covalent inhibitors.[11] These inhibitors typically consist of a "warhead" (the glyoxal moiety) that forms the covalent bond, and a "scaffold" that provides specificity by binding non-covalently to the target protein's active site. This dual mechanism of action can lead to highly potent and selective inhibitors with prolonged duration of action.

Analysis of 4-Nitrophenylglyoxal-Protein Adducts by Mass Spectrometry

Mass spectrometry is an indispensable tool for the detailed characterization of 4-NPG-protein adducts.[12] It allows for the precise identification of the modified arginine residues and the determination of the stoichiometry of the modification.

General Workflow for Mass Spectrometry Analysis

-

Protein Digestion: The 4-NPG modified protein is typically digested into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. The presence of a mass shift corresponding to the addition of the 4-NPG moiety on arginine-containing peptides confirms the modification and identifies the specific site of adduction.

Table 1: Mass Shifts for 4-Nitrophenylglyoxal Adducts

| Adduct Type | Mass Shift (Da) |

| 1:1 4-NPG Adduct | +179.02 |

| 2:1 4-NPG Adduct (Takahashi Adduct) | +358.04 |

Quantitative Data and Considerations

The reaction rates of phenylglyoxal and its derivatives with arginine are influenced by factors such as pH, temperature, and the specific chemical environment of the arginine residue within the protein. While specific kinetic data for 4-NPG is not as abundant as for phenylglyoxal, the principles are transferable. The initial rate of reaction of phenylglyoxal with arginyl compounds is significantly faster at pH 9.0 compared to neutral pH.[2]

Table 2: Representative Kinetic Data for Phenylglyoxal Analogs

| Reagent | Target | k_inact (min⁻¹) | K_I (mM) | Reference |

| Phenylglyoxal | D-amino-acid oxidase | - | - | [6] |

| 4-Hydroxy-3-nitrophenylglyoxal | Creatine kinase | - | - | [5] |

Note: Specific values for k_inact and K_I are highly dependent on the enzyme and reaction conditions and should be determined experimentally.

Conclusion

4-Nitrophenylglyoxal and its derivatives are invaluable tools in the arsenal of chemical biologists and drug discovery scientists. Their ability to selectively target and covalently modify arginine residues provides a powerful means to probe protein function, develop novel bioconjugates, and design potent covalent inhibitors. The experimental protocols and analytical techniques outlined in this guide provide a solid foundation for researchers to effectively utilize these reagents in their own investigations. As our understanding of the intricate roles of arginine in biological processes continues to grow, the applications of 4-nitrophenylglyoxal and its next-generation analogs are poised to expand even further.

References

-

Carlton, E., & Hurst, M. O. (n.d.). The Reaction of p-Nitrophenylglyoxal with Arginine. Georgia Southern University. Retrieved from [Link]

- Yamasaki, R. B., Shimer, D. A., & Feeney, R. E. (1981). Colorimetric determination of arginine residues in proteins by p-nitrophenylglyoxal. Analytical Biochemistry, 111(2), 220–226.

- Eun, H. M. (1988). Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates.

- Dovgan, I., Erb, S., Sawwan, N., Wagner, J., & Wagner, A. (2018). Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. Organic & Biomolecular Chemistry, 16(8), 1300–1306.

-

ResearchGate. (n.d.). Reaction scheme for the modification of arginine residues with phenylglyoxal. Retrieved from [Link]

- Dovgan, I., Erb, S., et al. (2018). Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. Organic & Biomolecular Chemistry.

- Aminlari, M. (1992). A novel colorimetric method for assaying arginase activity. Clinical Biochemistry, 25(6), 431–436.

-

YouTube. (2023). Tips for Illustrating Biological Pathways. Retrieved from [Link]

- Snella, B. M., et al. (2024).

- VisBolic. (2023). Analysis and visualization of metabolic pathways and networks: A hypegraph approach.

-

Evotec. (n.d.). Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Retrieved from [Link]

- Yamasaki, R. B., Shimer, D. A., & Feeney, R. E. (1981). Colorimetric determination of arginine residues in proteins by p-nitrophenylglyoxal. Analytical Biochemistry.

-

Seven, A. B. (2018). Protein Modification. Alpay B. Seven. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of phenylglyoxal with the arginine moiety (reaction condition: 0.2 M N-ethylmorpholine acetate buffer, pH 7-8). Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic mechanisms of covalent inhibition. Retrieved from [Link]

-

ResearchGate. (n.d.). Arginine-selective bioconjugation with 4-azidophenyl glyoxal: Application to the single and dual functionalisation of native antibodies. Retrieved from [Link]

- Nunes, J., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics)

-

Graphviz. (n.d.). DOT Language. Retrieved from [Link]

- Ronchi, S., et al. (1987). Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase. Biological chemistry Hoppe-Seyler.

-

YouTube. (2013). Mechanisms & Reaction Coordinate Diagrams. Retrieved from [Link]

- Strelow, J. M. (2016). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. SLAS DISCOVERY: Advancing the Science of Drug Discovery.

- Borders, C. L., Jr, & Riordan, J. F. (1979). 4-Hydroxy-3-nitrophenylglyoxal. A chromophoric reagent for arginyl residues in proteins. Biochimica et Biophysica Acta (BBA) - Protein Structure.

- Mrksich, M., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv.

- Schreiber, F. (2000). A graph layout algorithm for drawing metabolic pathways.

-

Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]

- Wang, Y., et al. (2024). Arginine-Selective Bioconjugation Reagent for Effective 18F-labeling of Native Proteins. Journal of Medicinal Chemistry.

- Keillor, J. W., et al. (2024).

-

Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]

- Cooke, M. S., et al. (2020). Editorial: Mass Spectrometry for Adductomic Analysis. Frontiers in Chemistry.

- Dovgan, I., et al. (2018).

- Morris, S. M., Jr, et al. (2011). A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. Journal of visualized experiments : JoVE.

- BioKin, Ltd. (2015). Determination of kinact and Ki for covalent inhibition using the OmniaR assay.

- Bitesize Bio. (2022). Refolding Proteins Made Easy: 21 Tips and Tricks.

-

ResearchGate. (n.d.). Analytical approaches to investigate protein-pesticide adducts. Retrieved from [Link]

- Thompson, D. A., et al. (2016). Arginine selective reagents for ligation to peptides and proteins. Journal of Peptide Science.

-

CORE. (n.d.). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Retrieved from [Link]

-

YouTube. (2021). Emerging strategies in covalent inhibition. Retrieved from [Link]

- Koca, J. A., et al. (2024). kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells. bioRxiv.

-

YouTube. (2022). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. Retrieved from [Link]

Sources

- 1. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]

- 2. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics and mechanism of the pyridinolysis of s-4-nitrophenyl 4-substituted thiobenzoates in aqueous ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy-3-nitrophenylglyoxal. A chromophoric reagent for arginyl residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Colorimetric determination of arginine residues in proteins by p-nitrophenylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel colorimetric method for assaying arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

4-Nitrophenylglyoxal chemical properties and structure

An In-Depth Technical Guide to 4-Nitrophenylglyoxal: Properties, Reactivity, and Applications in Covalent Drug Discovery

Overview and Significance

4-Nitrophenylglyoxal (4-NPG) is a bifunctional organic molecule featuring a phenyl ring substituted with a nitro group and a glyoxal (dicarbonyl) moiety. This unique combination of a reactive electrophilic center and a chromophoric reporter group makes it an invaluable tool in chemical biology, proteomics, and drug discovery. While structurally simple, its utility is profound, primarily serving as a highly selective chemical probe for the modification and quantification of arginine residues in proteins.[1]

In an era where targeted covalent inhibitors (TCIs) are gaining significant traction for their potential to achieve high potency and selectivity, understanding the chemistry of electrophilic warheads is paramount.[2][3] 4-Nitrophenylglyoxal serves as a classic, well-characterized example of an arginine-directed covalent modifier. This guide provides an in-depth exploration of its chemical properties, the mechanism of its selective reactivity, and its practical applications for researchers, scientists, and drug development professionals.

Molecular Structure and Identity

4-Nitrophenylglyoxal is systematically named 2-(4-nitrophenyl)-2-oxoacetaldehyde.[4] Its structure consists of an acetaldehyde backbone where one hydrogen of the methyl group is replaced by a 4-nitrophenyl ketone group. The presence of two adjacent carbonyl groups—an aldehyde and a ketone—renders the molecule highly electrophilic and susceptible to nucleophilic attack.

Caption: Chemical Structure of 4-Nitrophenylglyoxal (4-NPG).

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 4-Nitrophenylglyoxal are summarized below. This data is critical for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-nitrophenyl)-2-oxoacetaldehyde | [4] |

| Synonyms | p-Nitrophenylglyoxal, 4-Nitro-α-oxobenzeneacetaldehyde | [4][5] |

| CAS Number | 4974-57-6 | [4] |

| Molecular Formula | C₈H₅NO₄ | [4] |

| Molecular Weight | 179.13 g/mol | [4] |

| Appearance | Cream to yellow crystalline powder | [5][6] |

| Melting Point | 96-98 °C | [6][7] |

| Boiling Point | 321.4 °C at 760 mmHg (calculated) | [5] |

| Density | 1.376 g/cm³ (calculated) | [5] |

| Solubility | Soluble in organic solvents like dioxane, ethanol, and DMSO. | [5][8] |

Spectroscopic Profile (Predicted)

-

¹H NMR: The spectrum is expected to show a complex pattern in the aromatic region, characteristic of a 1,4-disubstituted benzene ring (two doublets, integrating to 2H each, between δ 7.5-8.5 ppm). A key singlet for the aldehydic proton should appear far downfield, typically between δ 9.5-10.5 ppm.[9]

-

¹³C NMR: The spectrum should display distinct signals for the two carbonyl carbons (ketone and aldehyde) in the δ 185-205 ppm range. Four signals are expected in the aromatic region (δ 120-155 ppm), with the carbon attached to the nitro group being the most deshielded.[10][11]

-

Infrared (IR) Spectroscopy: Key vibrational bands are anticipated.[12][13]

-

C=O Stretch: Two strong absorptions are expected between 1680-1725 cm⁻¹ for the ketone and aldehyde carbonyls.

-

C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

NO₂ Stretch: Strong, sharp absorptions around 1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric).

-

Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region.

-

-

UV-Visible Spectroscopy: The molecule contains a nitrophenyl chromophore. In solution, it is expected to exhibit a maximum absorption (λmax) in the UV region. Upon reaction with arginine under basic conditions, the resulting adduct or the release of related chromophoric species can lead to new absorbance bands, such as the one observed at 350 nm for the canavanine adduct, which is fundamental for colorimetric assays.[14]

Core Reactivity: The Arginine-Guanidinium Adduct Formation

The primary utility of 4-NPG stems from its highly selective reaction with the guanidinium side chain of arginine residues.[15][16] Phenylglyoxal and its derivatives are significantly more reactive towards arginine than other nucleophilic amino acid side chains, such as the ε-amino group of lysine, under neutral to moderately basic conditions (pH 7-9).[1][17]

Mechanism of Action: The reaction is driven by the nucleophilic character of the guanidinium group and the electrophilicity of the adjacent carbonyls of 4-NPG. The generally accepted mechanism involves the following key steps:

-

Nucleophilic Attack: One of the terminal, nucleophilic nitrogen atoms of the arginine guanidinium group attacks one of the carbonyl carbons of 4-NPG (typically the more reactive aldehyde).

-

Cyclization: A subsequent intramolecular cyclization occurs as another nitrogen from the guanidinium group attacks the second carbonyl carbon.

-

Dehydration: The resulting intermediate undergoes dehydration to form a stable, five-membered dihydroxy-imidazoline derivative.

-

Stoichiometry: Studies have shown that the final stable product often involves the condensation of two molecules of phenylglyoxal with one guanidinium group, leading to a more complex adduct.[1][17] However, a 1:1 adduct is an essential intermediate.

This reaction is highly dependent on pH, with the rate increasing as the pH rises from 7 to 9, which facilitates the deprotonation of the attacking nucleophile.[1][14]

Caption: Workflow for quantifying accessible arginine residues using 4-NPG.

Safety, Handling, and Storage

As a reactive chemical, 4-Nitrophenylglyoxal must be handled with appropriate care.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. [18]* Handling: Work in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling. [18]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids. [19]

Conclusion

4-Nitrophenylglyoxal is a powerful and selective reagent for the covalent modification of arginine residues. Its predictable reactivity, coupled with its chromophoric properties, has established it as a cornerstone tool for probing protein structure and function. For drug discovery professionals, an understanding of its mechanism provides a foundational model for the rational design of arginine-targeting covalent therapeutics, a strategy that holds immense promise for addressing challenging biological targets.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 151242, 4-Nitrophenylglyoxal. PubChem. [Link]

-

Takahashi, K. (1977). The reactions of phenylglyoxal and related reagents with amino acids. Journal of Biochemistry, 81(2), 395-402. [Link]

-

Human Metabolome Database (2024). 1H NMR Spectrum for 4-Nitrophenol (HMDB0001232). HMDB. [Link]

-

Nomura, D. K., et al. (2021). Advances in covalent drug discovery. Nature Reviews Drug Discovery, 20(10), 737-753. [Link]

- Google Patents (2021). A kind of preparation method of nitroacetophenone. CN109232259B.

-

Pande, C. S., & Glass, J. D. (1985). Chemical modification of canavanine with p-nitrophenylglyoxal. Factors influencing the chemistry and reactivity of alpha-dicarbonyl-guanidino reactions. International Journal of Peptide and Protein Research, 25(5), 517-525. [Link]

-

ChemBK (2024). 1-(4-Nitrophenyl)glyoxal. ChemBK. [Link]

-

Organic Syntheses (n.d.). o-NITROACETOPHENONE. Organic Syntheses. [Link]

-

Balasubramanian, D., et al. (2011). Reversible Post-translational Modification of Proteins by Nitrated Fatty Acids in Vivo. Journal of Biological Chemistry, 286(16), 14113-14123. [Link]

-

ResearchGate (2014). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate. ResearchGate. [Link]

-

ResearchGate (2019). UV-Vis absorption spectra of 4-nitrophenol, 4-nitrophenolate ion, and 4-aminophenol. ResearchGate. [Link]

-

ResearchGate (2021). 1 H-NMR spectrum of 4-nitrophenol. ResearchGate. [Link]

-

Singh, J., et al. (2021). Recent Advances in Covalent Drug Discovery. Molecules, 26(11), 3125. [Link]

-

Chalker, J. M., et al. (2011). A “Tag-and-Modify” Approach to Site-Selective Protein Modification. Accounts of Chemical Research, 44(9), 730-741. [Link]

-

Takahashi, K. (1977). The reactions of phenylglyoxal and related reagents with amino acids. PubMed. [Link]

-

Rasayan Journal of Chemistry (2022). Synthesis and Evaluation of 4-Nitro Chalcones. Rasayan J. Chem.[Link]

-

Brown, L. L., et al. (2023). Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure. Molecular Nutrition & Food Research, 67(11), 2200870. [Link]

-

Chalmers, J. M. (2000). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

NIST (2024). Phenol, 4-nitro-. NIST Chemistry WebBook. [Link]

-

ResearchGate (2015). Liquid phase oxidation of acetophenone to phenylglyoxal by selenium dioxide alone or with aqueous nitric acid. ResearchGate. [Link]

-

ResearchGate (2017). Reaction of 4-nitro acetophenone and 4-nitro benzaldehyde in the presence of the P4VP/Al2O3-SiO2(0.6) (in situ). ResearchGate. [Link]

-

Drug Discovery Chemistry (2024). Covalent Modifications & Induced Proximity. Drug Discovery Chemistry. [Link]

-

Organic Chemistry Tutor (2023). How to Read and Interpret the IR Spectra. YouTube. [Link]

-

STAR Protocols (2022). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. STAR Protocols. [Link]

-

ResearchGate (2020). The ¹H NMR spectra of phenylglyoxal aldehyde group ( B1) and hemiacetal. ResearchGate. [Link]

- Google Patents (1934).

-

Zorba, A., et al. (2018). Modeling covalent-modifier drugs. Biochimica et Biophysica Acta (BBA) - General Subjects, 1862(8), 1787-1795. [Link]

-

Młochowski, J., et al. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20(7), 12971-13023. [Link]

-

ResearchGate (2021). (A) UV-vis spectra for 4-nitrophenol (blue line) and 4-nitrophenoxide. ResearchGate. [Link]

-

Takahashi, K. (1968). The reaction of phenylglyoxal with arginine residues in proteins. Journal of Biological Chemistry, 243(23), 6171-6179. [Link]

-

Wikipedia (2024). Riley oxidation. Wikipedia. [Link]

- Google Patents (1957). Process for producing nitroacetophenone compounds. US2794836A.

-

Palacký University Olomouc (n.d.). Table of Characteristic IR Absorptions. Palacký University Olomouc. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

ResearchGate (2020). Reaction scheme for the modification of arginine residues with phenylglyoxal. ResearchGate. [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

ResearchGate (2013). Solution proton decoupled 13 C NMR spectra of... ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modeling covalent-modifier drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Nitrophenylglyoxal | C8H5NO4 | CID 151242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Chemical modification of canavanine with p-nitrophenylglyoxal. Factors influencing the chemistry and reactivity of alpha-dicarbonyl-guanidino reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 4-Nitrophenylglyoxal from 4-Nitroacetophenone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-nitrophenylglyoxal, a valuable building block in medicinal chemistry and organic synthesis, from 4-nitroacetophenone. The primary focus of this document is the Riley oxidation, a reliable and well-established method employing selenium dioxide as the oxidizing agent. This guide delves into the mechanistic underpinnings of the reaction, provides a detailed experimental protocol, and outlines the necessary purification and characterization techniques. Furthermore, it addresses critical safety considerations for handling the involved reagents and discusses alternative synthetic approaches. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a thorough and practical understanding of this important transformation.

Introduction: The Significance of Aryl Glyoxals

Aryl glyoxals, characterized by an aromatic ring attached to a 1,2-dicarbonyl moiety, are highly versatile intermediates in organic synthesis. Their dual electrophilic centers make them ideal precursors for the construction of a wide array of heterocyclic compounds, which form the core scaffolds of many natural products and pharmaceutical agents.[1][2] 4-Nitrophenylglyoxal, with its electron-withdrawing nitro group, exhibits unique reactivity and serves as a key starting material for the synthesis of various bioactive molecules. Its preparation from the readily available 4-nitroacetophenone is a crucial transformation for researchers in the field.[3]

The Primary Synthetic Route: Selenium Dioxide Oxidation (Riley Oxidation)

The oxidation of an α-methyl or methylene group adjacent to a carbonyl to a 1,2-dicarbonyl compound is a powerful transformation in organic synthesis. The Riley oxidation, which utilizes selenium dioxide (SeO₂), is a classic and effective method for this purpose.[4][5][6] This method is particularly well-suited for the conversion of acetophenones to their corresponding phenylglyoxals.

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting potential issues. The Riley oxidation of a ketone proceeds through a well-investigated pathway:[6]

-

Enolization: The reaction is initiated by the tautomerization of the ketone (4-nitroacetophenone) to its enol form. This step is crucial as the enol is the active nucleophile.

-

Electrophilic Attack: The enol attacks the electrophilic selenium atom of selenium dioxide.

-

Rearrangement and Dehydration: A subsequent rearrangement and loss of a water molecule lead to the formation of a key intermediate.

-

Hydrolysis and Product Formation: The intermediate is then hydrolyzed by a second equivalent of water at the alpha-position.

-

Liberation of Selenium: The final step involves the elimination of elemental selenium (typically as a red amorphous precipitate) to yield the desired 1,2-dicarbonyl product, 4-nitrophenylglyoxal.

dot graph Riley_Oxidation_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Mechanism of the Riley Oxidation of 4-Nitroacetophenone.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from the well-established procedure for the oxidation of acetophenone and is applicable to 4-nitroacetophenone with minor adjustments.[7]

Materials:

-

4-Nitroacetophenone

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane (or another suitable solvent like acetic acid)

-

Deionized Water

-

Diethyl ether (or other suitable extraction solvent)

-

Celite® or another filter aid

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Pressure-equalizing dropping funnel (optional)

-

Apparatus for filtration (e.g., Büchner funnel)

-

Rotary evaporator

-

Apparatus for flash column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve selenium dioxide (1.1 to 1.5 molar equivalents relative to the starting ketone) in 1,4-dioxane containing a small amount of water (e.g., 10% v/v). Gentle warming may be necessary to facilitate dissolution.

-

Addition of Substrate: To the solution of selenium dioxide, add 4-nitroacetophenone (1.0 molar equivalent) in one portion.

-

Reaction: Heat the reaction mixture to reflux (typically around 100 °C in dioxane) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is often complete within 4-7 hours, indicated by the precipitation of red elemental selenium.[4]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with diethyl ether.

-

Filter the suspension through a pad of Celite® to remove the precipitated selenium. Wash the filter cake with additional diethyl ether.

-

Combine the filtrates and wash with saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-nitrophenylglyoxal.

-

dot graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Experimental workflow for the synthesis of 4-nitrophenylglyoxal.

Purification and Characterization

Purification

As mentioned in the protocol, flash column chromatography is the preferred method for obtaining high-purity 4-nitrophenylglyoxal. The choice of eluent is critical and should be determined by preliminary TLC analysis. Given the polarity of the product, a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate is typically effective.

Characterization

The identity and purity of the synthesized 4-nitrophenylglyoxal should be confirmed using a combination of spectroscopic techniques.

| Technique | Starting Material (4-Nitroacetophenone) | Product (4-Nitrophenylglyoxal) - Expected |

| Appearance | Light yellow crystalline solid | Yellow powder or crystalline solid |

| ¹H NMR | δ (ppm) in CDCl₃: 8.31-8.29 (m, 2H, Ar-H), 8.13-8.10 (m, 2H, Ar-H), 2.68 (s, 3H, -CH₃) | δ (ppm) in CDCl₃: ~9.5 (s, 1H, -CHO), 8.4-8.2 (m, 4H, Ar-H) |

| ¹³C NMR | δ (ppm) in CDCl₃: 196.3 (C=O), 150.4, 141.4, 129.3, 123.9 (Ar-C), 27.0 (-CH₃) | δ (ppm) in CDCl₃: ~190 (-CHO), ~185 (C=O), ~152, ~140, ~130, ~125 (Ar-C) |

| IR (KBr) | ν (cm⁻¹): ~1690 (C=O stretch), ~1520 & ~1350 (NO₂ stretch), ~3100-3000 (Ar C-H stretch) | ν (cm⁻¹): ~1710 & ~1680 (two C=O stretches), ~1520 & ~1350 (NO₂ stretch), ~2820 & ~2720 (aldehyde C-H stretch) |

| Mass Spec (EI) | m/z: 165 (M⁺) | m/z: 179 (M⁺) |

Note: The spectroscopic data for 4-nitrophenylglyoxal are predicted based on the structure and data for similar compounds. Actual values may vary slightly.

Safety and Handling

It is imperative to conduct a thorough risk assessment before commencing any experimental work.

-

Selenium Dioxide (SeO₂): This is a highly toxic and corrosive substance.[8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water. Elemental selenium, the byproduct of the reaction, is also toxic and should be handled with care.

-

4-Nitroacetophenone: This compound is harmful if swallowed and can cause skin and eye irritation.[9] Standard laboratory PPE should be worn when handling it.

-

Solvents: Dioxane is a flammable liquid and a potential carcinogen. Diethyl ether is extremely flammable. Both should be handled in a fume hood away from ignition sources.

Waste Disposal: All selenium-containing waste must be disposed of according to institutional and local regulations for hazardous waste. Organic solvent waste should be collected in appropriately labeled containers.

Alternative Synthetic Routes

While selenium dioxide oxidation is the most common method, other approaches for the synthesis of aryl glyoxals exist:

-

Oxidation with other reagents: Other oxidizing agents such as nitric acid in the presence of a selenium catalyst have been explored.[10]

-

From α-haloketones: Aryl glyoxals can be prepared from the corresponding α-haloketones through various methods, including the Kornblum oxidation.

-

Ozonolysis of alkynes: The ozonolysis of appropriately substituted alkynes can also yield 1,2-dicarbonyl compounds.

These alternative methods may offer advantages in specific contexts, such as avoiding the use of highly toxic selenium compounds, but often involve multiple steps or less readily available starting materials.

Conclusion

The synthesis of 4-nitrophenylglyoxal from 4-nitroacetophenone via the Riley oxidation is a robust and reliable method that provides access to a valuable synthetic intermediate. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety precautions are essential for a successful outcome. The information provided in this guide is intended to equip researchers with the knowledge and practical insights necessary to perform this synthesis confidently and efficiently.

References

-

NROChemistry. Riley Oxidation. NROChemistry.com. [Link]

-

Grokipedia. Riley oxidation. Grokipedia. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric identification of organic compounds. John Wiley & Sons.

-

LookChem. 4-Nitrophenylglyoxal. LookChem. [Link]

- Royal Society of Chemistry. (2015). Supporting information for Catalysis Science & Technology. Royal Society of Chemistry.

- Fisher Scientific. (2025). SAFETY DATA SHEET: p-Nitroacetophenone. Fisher Scientific.

-

Wikipedia. (2023). Riley oxidation. In Wikipedia. [Link]

- Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Organic Syntheses. (1943). Phenylglyoxal. Organic Syntheses, 23, 78.

-

PubChem. (n.d.). 4-Nitrophenylglyoxal. National Center for Biotechnology Information. [Link]

- Lindsey, J. S., & Ptaszek, M. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1912.

- Kulkarni, A. A., & Ranade, V. V. (2009). Liquid phase oxidation of acetophenone to phenylglyoxal by selenium dioxide alone or with aqueous nitric acid.

- YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule [Video]. YouTube.

- Al-Omar, M. A., & Amr, A. E. G. E. (2010). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moieties. Molecules, 15(7), 4739–4753.

-

ChemBK. (n.d.). 1-(4-Nitrophenyl)glyoxal. ChemBK. [Link]

- Młochowski, J., & Wójtowicz-Młochowska, H. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20(7), 13385–13437.

- Mąkosza, M., & Sienkiewicz, K. (1998). Selenium(IV) Oxide Catalyzed Oxidation of Aldehydes to Carboxylic Acids with Hydrogen Peroxide.

- Organic Syntheses. (1988). trans-Pinocarveol. Organic Syntheses, 62, 179.

Sources

- 1. 4-Nitrophenylglyoxal|lookchem [lookchem.com]

- 2. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Riley Oxidation | NROChemistry [nrochemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Riley oxidation - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 4-Nitrophenylglyoxal with Arginine

Foreword

The selective chemical modification of amino acid side chains in proteins is a cornerstone of modern chemical biology and drug development. It provides indispensable tools for probing protein structure, function, and interactions. Among the naturally occurring amino acids, arginine, with its unique guanidinium group, presents a specific target of significant interest due to its frequent involvement in electrostatic interactions, enzyme active sites, and protein-protein interfaces.[1][2] Phenylglyoxal and its derivatives have long been recognized as effective reagents for targeting arginine residues.[3] This guide focuses specifically on 4-Nitrophenylglyoxal (4-NPG), a derivative that combines the arginine-reactivity of the phenylglyoxal core with a nitro group that facilitates colorimetric detection, making it a valuable tool for researchers. This document provides a comprehensive overview of the chemical mechanism, reaction kinetics, and practical applications of 4-NPG for the selective modification of arginine residues, intended for researchers, scientists, and drug development professionals.

The Chemistry of Arginine and the Rationale for its Modification

The side chain of arginine contains a guanidinium group, which is protonated under physiological conditions, conferring a positive charge. This group is characterized by a high pKa of approximately 12.5, making it a strong base and a key participant in hydrogen bonding and ionic interactions on protein surfaces. The high abundance of arginine on the exterior of proteins makes it an accessible target for chemical modification. The ability to selectively modify these residues allows for:

-

Active Site Mapping: Identifying essential arginine residues within enzyme active sites.[4]

-

Probing Protein Interactions: Understanding the role of specific arginine residues in protein-ligand or protein-protein binding.

-

Bioconjugation: Attaching probes, labels, or therapeutic payloads to proteins for diagnostic or therapeutic purposes.[5]

Dicarbonyl compounds, such as 4-Nitrophenylglyoxal, are particularly effective reagents for this purpose due to their specific reactivity with the nucleophilic guanidinium group.[1][2]

The Core Mechanism: Reaction of 4-Nitrophenylglyoxal with Arginine

4-Nitrophenylglyoxal is an aromatic α-dicarbonyl compound.[6] Its reactivity towards arginine is driven by the electrophilic nature of its two adjacent carbonyl carbons, which readily react with the terminal nucleophilic nitrogens of the guanidinium group.

The reaction proceeds under mild, typically neutral to alkaline, conditions (pH 7-10).[3][7] The increased pH facilitates the deprotonation of the guanidinium group, enhancing its nucleophilicity and increasing the reaction rate.[7][8][9] The primary reaction involves one molecule of 4-NPG reacting with the guanidinium group to form a cyclic adduct. While some studies with unsubstituted phenylglyoxal suggest a stoichiometry of two phenylglyoxal molecules per arginine residue[3][8], mass spectrometry studies of related compounds like 4-fluorophenylglyoxal indicate the formation of a stable imidazole-5-ol or its imidazolone tautomer, which corresponds to a 1:1 adduct after dehydration.[7] This stable, hydrolytically resistant hydroxyimidazole product is the basis for most bioconjugation applications.

The presence of the para-nitro group on the phenyl ring gives the resulting adduct a distinct color, allowing for spectrophotometric monitoring of the reaction.[5][10]

Figure 1: Simplified reaction pathway for 4-NPG and Arginine.

Reaction Kinetics and Optimal Conditions

The modification of arginine with 4-NPG is influenced by several key parameters that must be optimized for efficient and specific labeling.

-

pH: The reaction rate is highly pH-dependent. Higher pH values (typically 9-10) lead to significantly faster reaction rates because they favor the deprotonated, more nucleophilic state of the guanidinium group.[7][8] For instance, the radiochemical conversion of a related compound, [¹⁸F]FPG, with human serum albumin was substantially higher at pH 9-10 compared to pH 7.4.[7]

-

Reagent Concentration: The concentration of 4-NPG should be in excess relative to the concentration of accessible arginine residues to drive the reaction to completion. The optimal concentration must be determined empirically to balance efficient modification with the risk of non-specific reactions at very high concentrations.

-

Temperature and Time: The reaction is typically carried out at room temperature (25°C) or 37°C.[3] Complete color development for quantitative assays can be achieved within 30 minutes at 30°C and pH 9.0.[5]

-

Buffers: The choice of buffer can influence the reaction. Buffers such as N-ethylmorpholine acetate[11] or bicarbonate buffers[5] are commonly used. It is crucial to avoid buffers containing primary amines that could potentially react with the glyoxal.

| Parameter | Recommended Range | Rationale & Citation |

| pH | 8.0 - 10.0 | Maximizes nucleophilicity of the guanidinium group, increasing reaction rate.[7][9] |

| Temperature | 25°C - 37°C | Provides sufficient thermal energy for the reaction without denaturing most proteins.[3] |

| 4-NPG Concentration | 1 - 10 mM | A molar excess is required to drive the reaction; must be optimized per protein.[3] |

| Reaction Time | 30 - 120 minutes | Sufficient time for reaction completion; can be monitored spectrophotometrically.[5] |

| Buffer System | Bicarbonate, Phosphate | Non-nucleophilic buffers are essential to prevent side reactions.[5] |

Specificity and Selectivity

Phenylglyoxals exhibit remarkable chemoselectivity for the guanidinium group of arginine over other nucleophilic amino acid side chains, such as the ε-amino group of lysine or the thiol group of cysteine, under optimized conditions.[7][8] Studies using the fluorinated analog [¹⁸F]FPG demonstrated that bioconjugation was inhibited by excess free arginine but was unimpeded by large excesses of lysine, cysteine, and histidine.[7] This high selectivity is a key advantage, as lysine modification is the most common alternative for protein bioconjugation, and having an orthogonal strategy for arginine allows for more versatile labeling approaches.

While the primary target is arginine, under highly acidic conditions, phenylglyoxals can also react with the ureido group of citrulline, a post-translationally modified form of arginine.[12] However, at the neutral to alkaline pH used for arginine modification, this side reaction is negligible.

Experimental Protocols and Methodologies

A robust experimental design is critical for successfully utilizing 4-NPG. The following section outlines core protocols for protein modification, quantification, and analysis.

General Workflow for Protein Modification and Analysis

The overall process involves incubating the target protein with 4-NPG, removing excess reagent, and analyzing the modification extent and location.

Figure 2: General experimental workflow for protein modification with 4-NPG.

Protocol: Spectrophotometric Quantification of Arginine Modification

This protocol leverages the chromophoric properties of the 4-NPG adduct for quantification. A colorimetric reaction allows for the determination of the number of modified arginine residues.[5][10]

A. Rationale: The formation of the 4-nitrophenyl-arginine adduct results in a colored product with an absorbance maximum around 475 nm.[5] By comparing the absorbance of the modified protein to a standard curve generated with free L-arginine, the extent of modification can be calculated. To ensure all residues are accessible, initial protein digestion can improve accuracy.[5]

B. Step-by-Step Methodology:

-

Prepare Reagents:

-

Reaction Buffer: 0.1 M Sodium Phosphate buffer, pH 9.0.

-

4-NPG Reagent: 10 mM 4-Nitrophenylglyoxal in ethanol.

-

L-Arginine Standard: A series of L-arginine standards (e.g., 0.05 mM to 0.5 mM) in the reaction buffer.

-

Protein Sample: Prepare the protein of interest at a known concentration (e.g., 1 mg/mL) in the reaction buffer.

-

-

Generate Standard Curve:

-

In a 96-well microplate, add 100 µL of each L-arginine standard to separate wells.

-

Add 10 µL of the 10 mM 4-NPG reagent to each well.

-

Incubate the plate at 30°C for 30 minutes, protected from light.

-

Read the absorbance at 475 nm using a microplate reader.

-

Plot Absorbance vs. Arginine Concentration and perform a linear regression.

-

-

Assay Protein Sample:

-

To a well, add 100 µL of the protein sample.

-

Add 10 µL of the 10 mM 4-NPG reagent.

-

Incubate under the same conditions as the standard curve.

-

Read the absorbance at 475 nm.

-

-

Calculate Modification Stoichiometry:

-

Use the standard curve equation to determine the concentration of modified arginine in the protein sample from its absorbance.

-

Calculate the molar ratio of modified arginine to the total protein concentration to determine the average number of modified residues per protein molecule.

-

Protocol: Sample Preparation for Mass Spectrometry Analysis

Mass spectrometry (MS) is the definitive method for identifying the specific arginine residues that have been modified.[7][13]

A. Rationale: To identify modification sites, the protein is first modified with 4-NPG and then enzymatically digested into smaller peptides. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides containing a modified arginine will exhibit a specific mass shift corresponding to the addition of the 4-NPG adduct (mass of 4-NPG minus two water molecules). Fragmentation analysis (MS/MS) confirms the sequence and pinpoints the modified residue.[14][15]

B. Step-by-Step Methodology:

-

Protein Modification:

-

Modify the target protein with 4-NPG as described in the general workflow (Section 5.1).

-

Crucially, remove all excess, unreacted 4-NPG using a desalting column or dialysis to prevent modification of the protease used in the next step.

-

-

Reduction and Alkylation (Optional but Recommended):

-

Denature the protein in 6 M urea or guanidine-HCl.

-

Reduce disulfide bonds with 10 mM DTT (dithiothreitol) for 1 hour at 37°C.

-

Alkylate free cysteine residues with 50 mM iodoacetamide for 45 minutes at room temperature in the dark. This prevents disulfide scrambling and ensures consistent digestion.

-

-

Enzymatic Digestion:

-

Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration to below 1 M.

-

Add a sequence-specific protease, such as trypsin, at a 1:50 enzyme-to-substrate ratio.

-

Incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Quench the digestion with formic acid to a final concentration of 0.1-1%.

-

Clean and concentrate the peptide mixture using a C18 solid-phase extraction (SPE) tip (e.g., ZipTip).

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Search the acquired MS/MS data against the protein sequence database using a search engine (e.g., MSFragger, MaxQuant).[13]

-

Specify a variable modification on arginine corresponding to the mass of the 4-NPG adduct (C₈H₃NO₂), which is a mass addition of 145.01 Da.

-

Analyze the search results to identify and validate the specific arginine residues that were modified.

-

Applications and Future Directions

The arginine-specific modification enabled by 4-NPG and related phenylglyoxals is a powerful tool with broad applications.

-

Probing Enzyme Mechanisms: By modifying arginine residues and observing changes in catalytic activity, researchers can identify residues critical for substrate binding or catalysis.[4]

-

Antibody-Drug Conjugates (ADCs): While lysine conjugation is common, the lower abundance and distinct distribution of arginine offer a path to creating more homogeneous ADCs.[5][18] Derivatives like 4-azidophenylglyoxal allow for click chemistry-based drug attachment.[5][18]

-

PET Imaging Agents: The phenylglyoxal core has been adapted to create PET imaging agents, such as [¹⁸F]FPG, for labeling proteins in vivo.[7]

The development of new phenylglyoxal derivatives with different functionalities (e.g., fluorophores, biotin, click handles) continues to expand the utility of this chemistry, providing a versatile platform for protein science and therapeutic development.[1]

References

-

Ting, R., et al. (2024). Arginine-Selective Bioconjugation Reagent for Effective 18F-labeling of Native Proteins. Journal of Medicinal Chemistry. [Link]

-

Koniev, O., & Wagner, A. (n.d.). Reaction of phenylglyoxal with the arginine moiety. ResearchGate. [Link]

-

Wanigasekara, C., & Chowdhury, S. M. (2018). Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. ACS Omega. [Link]

-

Thompson, D. A., et al. (2016). Arginine selective reagents for ligation to peptides and proteins. ResearchGate. [Link]

-

van Beers, M. C., et al. (2019). Phenylglyoxal-Based Visualization of Citrullinated Proteins on Western Blots. Molecules. [Link]

-

Takahashi, K. (1977). The reactions of phenylglyoxal and related reagents with amino acids. Journal of Biochemistry. [Link]

-

Antošová, Z., et al. (2014). Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. ACS Medicinal Chemistry Letters. [Link]

-

Eun, H. M. (1988). Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates. Biochemistry International. [Link]

-

ResearchGate. (n.d.). Reaction scheme for the modification of arginine residues with phenylglyoxal. ResearchGate. [Link]

-

Yamasaki, R. B., et al. (1981). Colorimetric determination of arginine residues in proteins by p-nitrophenylglyoxal. Analytical Biochemistry. [Link]

-

Denis, A., et al. (2018). Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. Organic & Biomolecular Chemistry. [Link]

-

Yu, F., et al. (2020). Identification of modified peptides using localization-aware open search. Nature Communications. [Link]

-

Georgia Southern University. (n.d.). The Reaction of p-Nitrophenylglyoxal with Arginine. Georgia Southern Scholars. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrophenylglyoxal. PubChem Compound Database. [Link]

-

ACS Publications. (2018). Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. ACS Omega. [Link]

-

Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications. [Link]

-

Peters-Libeu, C. A., et al. (2001). Analysis of Peptides and Proteins Containing Nitrotyrosine by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

Qassim, B. B., & Hameed, S. F. (n.d.). New FIA –spectrophotometric methods for determination of arginine in grape juice samples via sakaguchi reaction after separation. Trade Science Inc. [Link]

-

Cheung, S. T., & Fonda, M. L. (1979). Reaction of phenylglyoxal with arginine. The effect of buffers and pH. Biochemical and Biophysical Research Communications. [Link]

-

Thiede, B., et al. (2005). Peptide mass fingerprinting. Methods. [Link]

-

Han, S., et al. (2002). A Spectrophotometric Assay of Arginase. ResearchGate. [Link]

-

Thornalley, P. J., et al. (2022). Proteomic Analysis of Methylglyoxal Modifications Reveals Susceptibility of Glycolytic Enzymes to Dicarbonyl Stress. International Journal of Molecular Sciences. [Link]

-

Corraliza, I. M., et al. (2023). Optimization of the arginase activity assay micromethod for macrophages and sera. BMC Research Notes. [Link]

-

Yu, Z., et al. (2002). A direct continuous pH-spectrophotometric assay for arginine kinase activity. Protein and Peptide Letters. [Link]

-

Vanoni, M. A., & Curti, B. (1987). Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase. Biochimica et Biophysica Acta. [Link]

-

Cestari, I., & Stuart, K. (2013). A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity. Journal of Biomolecular Screening. [Link]

Sources

- 1. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Nitrophenylglyoxal | C8H5NO4 | CID 151242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reaction of phenylglyoxal with arginine. The effect of buffers and pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Colorimetric determination of arginine residues in proteins by p-nitrophenylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Identification of modified peptides using localization-aware open search - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. moodle2.units.it [moodle2.units.it]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. Proteomic Analysis of Methylglyoxal Modifications Reveals Susceptibility of Glycolytic Enzymes to Dicarbonyl Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

p-Nitrophenylglyoxal: A Technical Guide to Arginine Guanido Group Modification

Abstract

The strategic chemical modification of protein side chains is a cornerstone of chemical biology and drug development, enabling the precise interrogation and manipulation of protein function. Among the amino acids, arginine, with its unique guanidinium group, plays pivotal roles in molecular recognition, catalysis, and protein stability. This guide provides an in-depth technical overview of p-Nitrophenylglyoxal (NPG), a highly effective reagent for the selective modification of arginine residues. We will delve into the underlying chemical principles, provide detailed experimental protocols for modification and quantification, and explore the applications of this versatile tool in modern research, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Arginine and its Modification

The guanidinium group of arginine is characterized by its high pKa of approximately 12.5, ensuring it remains protonated and positively charged under physiological conditions. This charge is fundamental to its function, facilitating electrostatic interactions with negatively charged substrates, cofactors, and other biomolecules. The planar, delocalized π-electron system of the guanidinium group also allows for hydrogen bonding and cation-π interactions.

The selective chemical modification of arginine residues serves several key purposes in research and development:

-

Structure-Function Studies: Identifying essential arginine residues within an enzyme's active site or at a protein-protein interface.

-

Bioconjugation: Attaching probes, such as fluorophores or biotin, for detection and analysis.[1]

-

Drug Development: Creating antibody-drug conjugates (ADCs) or modifying therapeutic proteins to enhance their properties.

-

Proteomics: Identifying and quantifying changes in protein expression and post-translational modifications.[2][3]

p-Nitrophenylglyoxal (NPG) has emerged as a valuable reagent for these purposes due to its high reactivity and selectivity for the guanidinium group under mild conditions.

The Chemistry of p-Nitrophenylglyoxal (NPG)

p-Nitrophenylglyoxal (also known as 4-Nitrophenylglyoxal) is an α-dicarbonyl compound with the chemical formula C₈H₅NO₄ and a molecular weight of 179.12 g/mol .[4] The presence of the electron-withdrawing nitro group enhances the electrophilicity of the adjacent glyoxal moiety, making it highly susceptible to nucleophilic attack by the guanidinium group of arginine.

The Reaction Mechanism

The reaction between NPG and the arginine guanido group is a complex process that proceeds through several intermediates to form a stable heterocyclic adduct. While the precise mechanism can be influenced by reaction conditions, it is generally accepted to involve the following key steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the terminal nitrogens of the deprotonated guanidinium group on one of the carbonyl carbons of NPG. This step is pH-dependent, with higher pH favoring the deprotonated, more nucleophilic form of the guanidinium group.[5]

-

Cyclization and Dehydration: Following the initial attack, a series of intramolecular reactions, including cyclization and dehydration, occur.

-

Adduct Formation: The final product is a stable dihydroxyimidazolidine derivative, which can exist in equilibrium with a hydroimidazolone form. Studies with the related reagent phenylglyoxal suggest a stoichiometry of two glyoxal molecules per guanidinium group, leading to a more complex bicyclic adduct.[5][6]

Experimental Protocols

The following protocols provide a robust framework for the modification and quantification of arginine residues using NPG. As with any chemical modification procedure, optimization for each specific protein is recommended.

Protein Modification with p-Nitrophenylglyoxal

This protocol is designed for the general modification of a protein with NPG.

Materials:

-

Protein of interest

-

p-Nitrophenylglyoxal (NPG), high purity (≥95%)

-

Reaction Buffer: 100 mM potassium phosphate buffer, pH 8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography column (e.g., PD-10) for buffer exchange

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines that could compete with the reaction.

-

NPG Stock Solution: Prepare a fresh stock solution of NPG (e.g., 100 mM) in a water-miscible organic solvent such as acetonitrile or DMSO.

-

Reaction Initiation: Add the NPG stock solution to the protein solution to achieve the desired final NPG concentration. A typical starting point is a 10 to 100-fold molar excess of NPG over the total number of arginine residues in the protein.

-

Incubation: Incubate the reaction mixture at room temperature (22-25 °C) for 1-2 hours with gentle agitation. The reaction progress can be monitored over time by taking aliquots for activity assays or mass spectrometry analysis.

-

Reaction Quenching (Optional): The reaction can be quenched by adding a quenching solution containing a high concentration of a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.

-

Removal of Excess Reagent: Remove unreacted NPG and byproducts by size-exclusion chromatography, dialysis, or buffer exchange into a suitable buffer for downstream applications.

Quantification of Arginine Modification

The extent of arginine modification can be determined using spectrophotometric or mass spectrometry-based methods.

This method relies on the change in absorbance upon the formation of the NPG-arginine adduct. A related reagent, p-hydroxyphenylglyoxal, forms an adduct with arginine with a molar absorption coefficient of 1.83 × 10⁴ M⁻¹ cm⁻¹ at 340 nm.[7] While the exact molar extinction coefficient for the NPG-arginine adduct should be determined empirically, a similar value can be used for initial estimations.

Procedure:

-

Record Baseline Spectrum: After removing excess NPG, record the UV-Vis spectrum of the modified protein from 250 to 500 nm against a buffer blank.

-

Measure Absorbance: Measure the absorbance of the NPG-arginine adduct at its absorbance maximum (around 340-475 nm, which should be determined experimentally).

-

Calculate Degree of Modification: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the adduct, and from this, the number of modified arginine residues per protein molecule.

Mass spectrometry provides a highly accurate method to identify the specific arginine residues that have been modified and to quantify the extent of modification.

Procedure:

-

Sample Preparation: After modification and removal of excess reagent, the protein is typically denatured, reduced, alkylated, and digested with a sequence-specific protease (e.g., trypsin).

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS/MS data is searched against a protein database to identify peptides. The mass shift corresponding to the NPG adduct on arginine-containing peptides is used to confirm modification. The relative abundance of modified versus unmodified peptides can be used to quantify the extent of modification at each site.

Data Presentation and Interpretation

To facilitate the comparison of experimental results, it is recommended to summarize quantitative data in a structured table.

| Parameter | Recommended Value/Range | Rationale |

| pH | 7.0 - 9.0 | Balances protein stability with the need for a deprotonated guanidinium group for nucleophilic attack. Higher pH generally increases reaction rate. |

| Temperature | 25 - 37 °C | Provides sufficient thermal energy for the reaction without causing significant protein denaturation. |

| NPG:Arginine Molar Ratio | 10:1 to 100:1 | A molar excess of NPG drives the reaction to completion. The optimal ratio should be determined empirically. |

| Reaction Time | 1 - 4 hours | Sufficient time for significant modification. Progress can be monitored to determine the optimal time. |

| Molar Absorptivity (ε) | ~1.8 x 10⁴ M⁻¹ cm⁻¹ at ~340 nm | Based on the adduct of the related p-hydroxyphenylglyoxal.[7] Should be determined experimentally for the NPG adduct for accurate quantification. |

Advantages, Disadvantages, and Comparison with Other Reagents

NPG offers several advantages for arginine modification; however, like any chemical reagent, it also has limitations.

| Reagent | Advantages | Disadvantages |

| p-Nitrophenylglyoxal (NPG) | High reactivity and selectivity for arginine. The resulting adduct is stable. The nitro group provides a chromophore for spectrophotometric quantification. | Can be less specific at higher concentrations or pH, potentially reacting with other nucleophilic side chains. |

| Phenylglyoxal | Well-characterized reagent with good selectivity for arginine.[8] | Lacks the intrinsic chromophore of NPG, making spectrophotometric quantification more challenging. |

| 2,3-Butanedione | Can be more effective than phenylglyoxal at slightly alkaline pH.[8] | The reaction is often reversible, and the adduct can be unstable, particularly in the absence of borate buffer. |

| Camphorquinone-10-sulfonic acid | Reacts with arginine to form a stable adduct. | Requires photochemical activation, which can be a disadvantage for some applications. |

Applications in Research and Drug Development

The ability of NPG to selectively modify arginine residues has led to its application in a variety of research and development areas.

Probing Enzyme Active Sites

By modifying arginine residues and observing the effect on enzyme activity, researchers can identify critical residues involved in substrate binding or catalysis. If modification with NPG leads to a loss of activity that can be prevented by the presence of a substrate or competitive inhibitor, it provides strong evidence for the presence of an essential arginine in the active site.

Bioconjugation and Probe Attachment

Derivatives of phenylglyoxal, and by extension NPG, have been used to attach various molecular probes to proteins.[1] For example, an azido-functionalized phenylglyoxal can be used to "click" a fluorescent dye or a biotin tag onto a protein for visualization or affinity purification, respectively.

Development of Protein Therapeutics